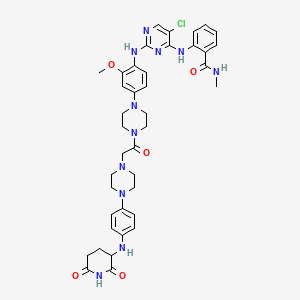
PROTAC EGFR degrader 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC EGFR degrader 8 (T-184) is a proteolysis targeting chimera (PROTAC) that selectively degrades the epidermal growth factor receptor (EGFR). This compound has shown significant efficacy in inhibiting the growth of various cell lines, including H1975, PC-9, and HCC827, with IC50 values of 7.72 nM, 121.9 nM, and 14.21 nM, respectively .
Métodos De Preparación
The preparation of PROTAC EGFR degrader 8 involves several synthetic routes and reaction conditions. One common method includes the use of a linker to connect the EGFR binding element with an E3 ubiquitin ligase ligand. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) to achieve a clear solution .
Análisis De Reacciones Químicas
PROTAC EGFR degrader 8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
PROTAC EGFR degrader 8 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool for studying protein degradation and the ubiquitin-proteasome system.
Biology: It helps in understanding the role of EGFR in various cellular processes and diseases.
Medicine: It has potential therapeutic applications in treating cancers that overexpress EGFR, such as non-small cell lung cancer (NSCLC).
Industry: It is used in the development of targeted protein degradation therapies and drug discovery
Mecanismo De Acción
The mechanism of action of PROTAC EGFR degrader 8 involves the selective degradation of EGFR through the ubiquitin-proteasome system. The compound binds to EGFR and recruits an E3 ubiquitin ligase, which ubiquitinates the target protein. This ubiquitination marks the protein for degradation by the proteasome, leading to the reduction of EGFR levels in the cell .
Comparación Con Compuestos Similares
PROTAC EGFR degrader 8 is unique in its high selectivity and potency in degrading EGFR. Similar compounds include:
Gefitinib-based PROTAC 3: This compound uses gefitinib as the EGFR binding element and has shown efficacy in degrading EGFR in HCC827 and H3255 cells.
PROTAC EGFR degrader 5: This compound effectively degrades EGFRDel19 in HCC827 cells and induces apoptosis.
PROTAC EGFR degrader 6: This compound uses a different E3 ubiquitin ligase ligand and has shown efficacy in degrading EGFRDel19 in HCC827 cells.
This compound stands out due to its high selectivity and potency, making it a promising candidate for further research and therapeutic development.
Propiedades
Fórmula molecular |
C40H46ClN11O5 |
|---|---|
Peso molecular |
796.3 g/mol |
Nombre IUPAC |
2-[[5-chloro-2-[4-[4-[2-[4-[4-[(2,6-dioxopiperidin-3-yl)amino]phenyl]piperazin-1-yl]acetyl]piperazin-1-yl]-2-methoxyanilino]pyrimidin-4-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C40H46ClN11O5/c1-42-38(55)29-5-3-4-6-31(29)45-37-30(41)24-43-40(48-37)46-32-12-11-28(23-34(32)57-2)51-19-21-52(22-20-51)36(54)25-49-15-17-50(18-16-49)27-9-7-26(8-10-27)44-33-13-14-35(53)47-39(33)56/h3-12,23-24,33,44H,13-22,25H2,1-2H3,(H,42,55)(H,47,53,56)(H2,43,45,46,48) |
Clave InChI |
YDHBIZKMLPNNQN-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C(=O)CN5CCN(CC5)C6=CC=C(C=C6)NC7CCC(=O)NC7=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12388739.png)

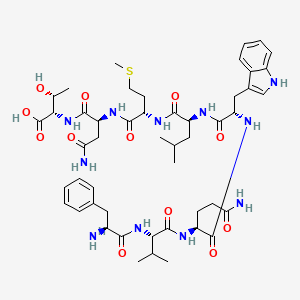

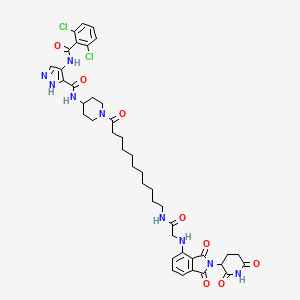
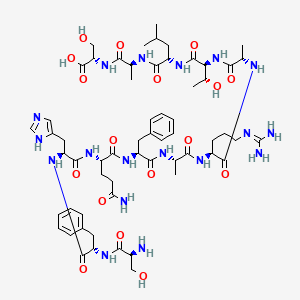
![(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol](/img/structure/B12388794.png)
![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid](/img/structure/B12388801.png)
![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)
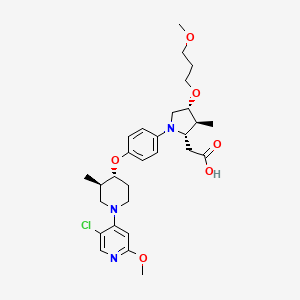
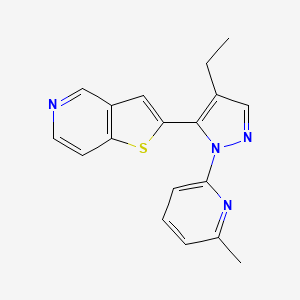
![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)

